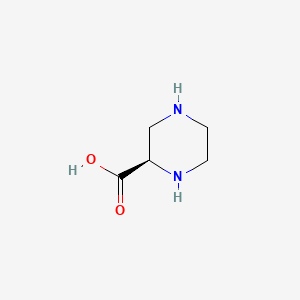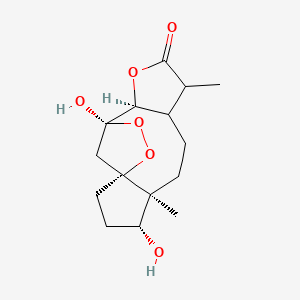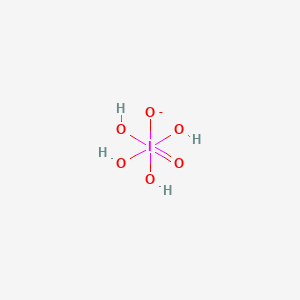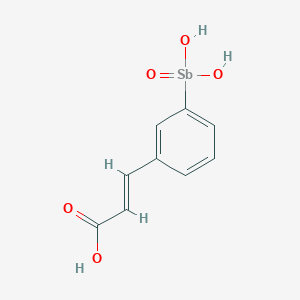
3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid is an organoantimony compound characterized by the presence of a phenyl group substituted with a dihydroxyoxidostibino moiety and a propenoic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid typically involves the reaction of antimony trioxide with a phenylpropenoic acid derivative under controlled conditions. The reaction is carried out in the presence of a suitable oxidizing agent to facilitate the formation of the dihydroxyoxidostibino group. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions further enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dihydroxyoxidostibino group to other functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) derivatives, while reduction can produce antimony(III) compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of advanced materials and coatings with unique properties.
Wirkmechanismus
The mechanism of action of 3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid involves its interaction with molecular targets such as enzymes and cellular receptors. The dihydroxyoxidostibino group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to generate reactive oxygen species contributes to its antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid derivatives: Share structural similarities with the phenyl group and exhibit similar reactivity.
Phenolic acids: Contain phenolic groups and are known for their antioxidant properties.
Organoantimony compounds: Include other antimony-containing organic molecules with diverse applications.
Uniqueness
3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid is unique due to the presence of the dihydroxyoxidostibino group, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
501444-04-8 |
|---|---|
Molekularformel |
C9H9O5Sb |
Molekulargewicht |
318.92 g/mol |
IUPAC-Name |
(E)-3-(3-stibonophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7O2.2H2O.O.Sb/c10-9(11)7-6-8-4-2-1-3-5-8;;;;/h1-2,4-7H,(H,10,11);2*1H2;;/q;;;;+2/p-2/b7-6+;;;; |
InChI-Schlüssel |
ZTQRMGDLUGQTTF-MNPOOLNOSA-L |
SMILES |
C1=CC(=CC(=C1)[Sb](=O)(O)O)C=CC(=O)O |
Isomerische SMILES |
C1=CC(=CC(=C1)[Sb](=O)(O)O)/C=C/C(=O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)[Sb](=O)(O)O)C=CC(=O)O |
Synonyme |
NSC 13778 NSC-13778 NSC13778 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





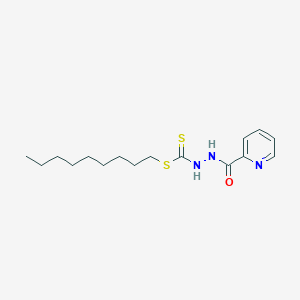
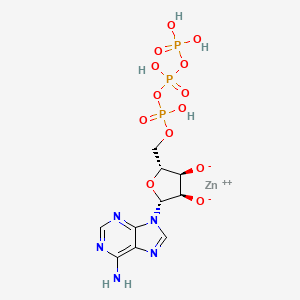

![3,5-diamino-N-[amino-[(2,4-dichlorophenyl)methylimino]methyl]-6-chloro-2-pyrazinecarboxamide](/img/structure/B1233808.png)
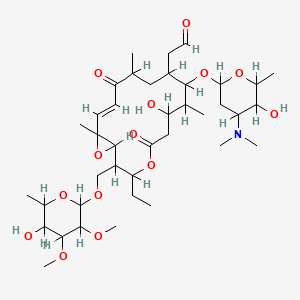
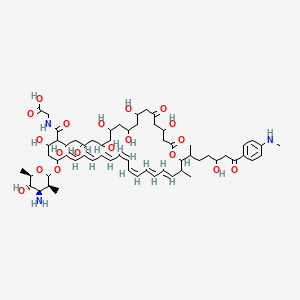
![[(1R)-1-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl]oxymethyl]-2-hexadecanoyloxy-ethyl] (Z)-octadec-9-enoate](/img/structure/B1233814.png)
![methyl (1R,2S,6R,8S,9S,13S,14S,15R)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate](/img/structure/B1233815.png)
